molecular formula C5H5FN2O B1288704 2-Amino-5-fluoropyridin-3-ol CAS No. 1003711-04-3

2-Amino-5-fluoropyridin-3-ol

Cat. No. B1288704
Key on ui cas rn: 1003711-04-3
M. Wt: 128.1 g/mol
InChI Key: QEDZENLHGZUFBK-UHFFFAOYSA-N
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Patent
US08017611B2

Procedure details

A suspension of sodium 5-fluoro-2-nitro-pyridin-3-olate (7.3 g) and platinum(IV) oxide (0.092 g) in ethanol (20 ml) at 25° C., was hydrogenated under 3.5 atm at 25° C. for 30 minutes. The resulting black suspension was filtered through a pad of Dicalite Speed Plus (Acros Chemicals) and hydrogen chloride 4M in dioxane (4.26 ml) was added to the filtrate. The suspension was filtered and concentrated to a black oil, which was triturated in diethyl ether, the precipitate was collected by filtration and dried to afford the crude 2-amino-5-fluoro-pyridin-3-ol (0.607 g) hydrochloride salt. NMR Spectrum: (DMSOd6) 7.23 (dd, 1H), 7.65 (dd, 1H), 7.82 (bs, 2H), 12.23 (bs, 1H).
Name
sodium 5-fluoro-2-nitro-pyridin-3-olate
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.092 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([O-:11])[C:5]([N+:8]([O-])=O)=[N:6][CH:7]=1.[Na+]>C(O)C.[Pt](=O)=O>[NH2:8][C:5]1[C:4]([OH:11])=[CH:3][C:2]([F:1])=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
sodium 5-fluoro-2-nitro-pyridin-3-olate
Quantity
7.3 g
Type
reactant
Smiles
FC=1C=C(C(=NC1)[N+](=O)[O-])[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.092 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting black suspension was filtered through a pad of Dicalite Speed Plus (Acros Chemicals) and hydrogen chloride 4M in dioxane (4.26 ml)
ADDITION
Type
ADDITION
Details
was added to the filtrate
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a black oil, which
CUSTOM
Type
CUSTOM
Details
was triturated in diethyl ether
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC=C(C=C1O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.607 g
YIELD: CALCULATEDPERCENTYIELD 11.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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